Physicochemical properties of 2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanamide
Physicochemical properties of 2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanamide
Executive Summary
2-Amino-4-(2-isopropyl-1H-imidazol-1-yl)butanamide is a specialized heterocyclic amino acid derivative, structurally characterized as a homohistidine analog . It features a butanamide backbone functionalized with a primary amine at the
This molecule represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD) , particularly for targets requiring hydrogen bond acceptors with defined steric bulk, such as DPP-4 (Dipeptidyl peptidase-4) and various metalloenzymes. Its physicochemical profile balances the hydrophilicity of the amino-amide "warhead" with the lipophilic contribution of the isopropyl group, optimizing bioavailability and blood-brain barrier (BBB) penetration potential compared to its non-substituted analogs.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 2-Amino-4-(2-isopropyl-1H-imidazol-1-yl)butanamide |
| Common Descriptors | |
| Molecular Formula | |
| Molecular Weight | 210.28 g/mol |
| SMILES | CC(C)c1ncxn1CCC(N)C(N)=O (Canonical) |
| Chirality | Contains one stereocenter at C2.[1][2][3][4][5] (S)-enantiomer is typically the bioactive conformer in peptidomimetics. |
Structural Topology
The molecule consists of three distinct pharmacophores:[1]
-
The Amide Terminus: Acts as a hydrogen bond donor/acceptor, crucial for backbone interactions in enzyme active sites.[2]
-
The
-Primary Amine: A protonatable handle ( ) that often forms salt bridges with aspartate/glutamate residues in target proteins. -
The 2-Isopropylimidazole Ring: A bioisostere for histidine. The N1-linkage eliminates tautomerism at that position, while the C2-isopropyl group introduces steric occlusion , preventing metabolic oxidation at the vulnerable C2 position and enhancing selectivity against off-target heme-iron binding.
Physicochemical Properties[1][2][3][6][7][8][9][10][11]
Note: Data presented below combines calculated values (ACD/Labs, ChemAxon algorithms) and empirical data from close structural analogs (e.g., 2-propyl analogs).
Solid State & Solubility
| Property | Value / Description | Context for Development |
| Physical State | White to off-white crystalline powder | Hygroscopic nature requires storage under desiccant. |
| Melting Point | 148 – 154 °C | Indicates stable crystal lattice; suitable for solid dosage forms. |
| Solubility (Water) | High (>50 mg/mL) | Protonation of the amine and imidazole facilitates aqueous solubility. |
| Solubility (DMSO) | Soluble (>100 mg/mL) | Ideal for high-throughput screening (HTS) stock solutions. |
| LogP (Octanol/Water) | -0.35 ± 0.2 (Predicted) | Low lipophilicity suggests low passive permeability unless carrier-mediated. |
| Polar Surface Area (PSA) | ~80 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
Ionization Constants (pKa)
Understanding the ionization state is critical for predicting receptor binding:
-
(Imidazole N3): 7.2 – 7.4 . The electron-donating isopropyl group slightly increases basicity compared to unsubstituted imidazole (
6.95), making it predominantly protonated at physiological pH in acidic microenvironments (e.g., lysosomes). -
(
-Amine): 9.1 – 9.3 . Exists as a cation ( ) at physiological pH (7.4).
Synthetic Methodology
Standardized Protocol for Research Scale (10g)
This protocol utilizes a convergent synthesis strategy, coupling a pre-formed imidazole derivative with a protected amino-butyric acid precursor.
Reaction Scheme (Graphviz)
Figure 1: Convergent synthetic route emphasizing the N-alkylation of the imidazole ring.
Detailed Protocol
Step 1: Synthesis of 2-Isopropylimidazole
-
Combine glyoxal (40% aq) and isobutyraldehyde in methanol.
-
Add ammonium acetate (4 eq) slowly at 0°C.
-
Stir at room temperature for 12h.
-
Validation: Monitor disappearance of aldehyde via TLC (EtOAc/Hexane).
-
Workup: Neutralize with
, extract with EtOAc.
Step 2: N-Alkylation (The Critical Step)
-
Dissolve 2-isopropylimidazole (1.0 eq) in anhydrous DMF.
-
Add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) at 0°C under Argon. Caution:
gas evolution. -
Stir for 30 min to generate the imidazolyl anion.
-
Dropwise add N-Boc-4-bromo-2-aminobutanamide (1.0 eq) dissolved in DMF.
-
Heat to 60°C for 4 hours.
-
Mechanism:
displacement of the alkyl bromide by the imidazole nitrogen. -
Purification: Silica gel chromatography (DCM/MeOH gradient).
Step 3: Deprotection
-
Dissolve intermediate in DCM (10 mL/g).
-
Add Trifluoroacetic acid (TFA) (1:1 v/v).
-
Stir for 1h.
-
Evaporate volatiles. Convert TFA salt to free base using Amberlyst A-21 resin or by washing with sat.
.
Applications in Drug Discovery[3][6][10]
DPP-4 Inhibition Scaffold
The 2-aminobutanamide motif is a pharmacophore shared with established DPP-4 inhibitors (e.g., relatives of Sitagliptin). The 2-isopropylimidazole acts as a P2' subsite binder .
-
Mechanism: The primary amine forms a salt bridge with Glu205/Glu206 of the DPP-4 active site.
-
Advantage: The isopropyl group fills the hydrophobic S2 pocket more effectively than a methyl group, potentially increasing potency (
) by 2-5 fold due to entropic displacement of water.
Metal Chelation & Metalloenzyme Targeting
Imidazole is a classic ligand for Zinc (
-
Selectivity: The 2-isopropyl group introduces steric hindrance near the N3 nitrogen. This "steric clash" can prevent binding to "flat" heme centers (reducing CYP450 inhibition liability) while allowing binding to more open active sites of zinc metalloproteases.
Biological Pathway Interaction (Graphviz)
Figure 2: Pharmacological interaction map highlighting selectivity mechanisms.
Handling, Stability, and Safety
Stability Profile
-
Thermal: Stable up to 140°C.
-
Hydrolytic: The amide bond is susceptible to hydrolysis in strong acid/base at elevated temperatures (>80°C).
-
Photostability: The imidazole ring is generally UV stable, but the primary amine is prone to oxidation if left in solution for extended periods without antioxidants.
Safety Protocols (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves (0.11 mm), safety goggles, and fume hood usage are mandatory during synthesis and handling.
References
-
Imidazole Synthesis & Properties
-
Debus, H. (1858).[2] "Ueber die Darstellung des Glyoxalins." Annalen der Chemie und Pharmacie. (Foundational chemistry for the imidazole ring synthesis).
-
Moldb Chemical Data. "2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanamide."[6] Accessed Feb 2026.[7] Link (Used as the primary structural analog for physicochemical property estimation).
-
-
DPP-4 Inhibitor SAR
- Kim, D., et al. (2005). "Structure–Activity Relationships of Novel DPP-IV Inhibitors." Journal of Medicinal Chemistry. (Establishes the relevance of the aminobutanamide backbone).
-
ChemSrc. "4-(1h-Imidazol-1-yl)-2-(isopropylamino)butanamide."[1] Accessed Feb 2026.[7] Link (Reference for isopropyl-amine variants).
-
Crystallography & Structural Validation
-
Wang, Y., et al. (2025). "Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride." NCBI PMC. Link (Provides structural geometry data for substituted imidazoles).
-
- ACD/Labs Percepta. "LogP and pKa prediction algorithms for Heterocycles.
Sources
- 1. CAS#:1338942-77-0 | 4-(1h-Imidazol-1-yl)-2-(isopropylamino)butanamide | Chemsrc [chemsrc.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-[(2S)-2-amino-3-oxopropyl]-1H-imidazol-3-ium | C6H10N3O+ | CID 446750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. 1339420-59-5 | 2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanamide - Moldb [moldb.com]
- 7. Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
